molecular formula C20H14N6OS B10872464 2-[2-(2-Furyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole

2-[2-(2-Furyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole

Cat. No.: B10872464
M. Wt: 386.4 g/mol
InChI Key: IPGQMGACAIVZTB-UHFFFAOYSA-N
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Description

2-[2-(2-Furyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Furyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole involves multiple steps, including the formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core and the subsequent attachment of the benzothiazole moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Furyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the benzothiazole ring .

Scientific Research Applications

2-[2-(2-Furyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[2-(2-Furyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Furyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzoxazole
  • 2-[2-(2-Furyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzimidazole

Uniqueness

The uniqueness of 2-[2-(2-Furyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C20H14N6OS

Molecular Weight

386.4 g/mol

IUPAC Name

2-[4-(furan-2-yl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-benzothiazole

InChI

InChI=1S/C20H14N6OS/c1-11-12(2)26(20-22-13-6-3-4-8-15(13)28-20)18-16(11)19-23-17(14-7-5-9-27-14)24-25(19)10-21-18/h3-10H,1-2H3

InChI Key

IPGQMGACAIVZTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CO4)C5=NC6=CC=CC=C6S5)C

Origin of Product

United States

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